

# Application Notes and Protocols for ZLD1039 in In Vivo Mouse Models

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## Compound of Interest

Compound Name: ZLD1039  
Cat. No.: B10782627

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **ZLD1039** is a potent and highly selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] By competitively inhibiting the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, **ZLD1039** effectively blocks the methylation of histone H3 at lysine 27 (H3K27), a key epigenetic modification associated with gene silencing.[1][3] In various cancer models, inhibition of EZH2 by **ZLD1039** leads to the reactivation of tumor suppressor genes, resulting in decreased cell proliferation, cell cycle arrest, and induction of apoptosis.[1] Preclinical studies in mouse xenograft models have demonstrated significant anti-tumor and anti-metastatic activity, highlighting its potential as a therapeutic agent.[1][2] These application notes provide detailed protocols and dosage information for the use of **ZLD1039** in in vivo mouse models based on published preclinical data.

## Quantitative Data Summary

The following tables summarize the reported dosages and efficacy of **ZLD1039** in various mouse xenograft models.

Table 1: **ZLD1039** Dosage and Efficacy in Breast Cancer Mouse Xenograft Models

Cell Line	Mouse Strain	Dosage (mg/kg)	Administration Route	Dosing Schedule	Reported Efficacy (Tumor Growth Inhibition - TGI)	Citation
MDA-MB-231	Nude	200	Oral Gavage	Daily	86.1%	[1]
4T1	BALB/c	250	Oral Gavage	Daily	58.6%	[1]
MCF-7	Nude	200	Oral Gavage	Daily (in 3 divided doses)	67.5%	[1]
MCF-7	Nude	100	Oral Gavage	Daily (in 3 divided doses)	Higher TGI than 200 mg/kg/day as a single dose	[1]

 Table 2: **ZLD1039** Dosage and Efficacy in Melanoma Mouse Xenograft Model

Cell Line	Mouse Strain	Dosage (mg/kg)	Administration Route	Dosing Schedule	Reported Efficacy	Citation
A375	Not Specified	100	Oral Gavage	Not Specified	Significant antitumor effects	[3]

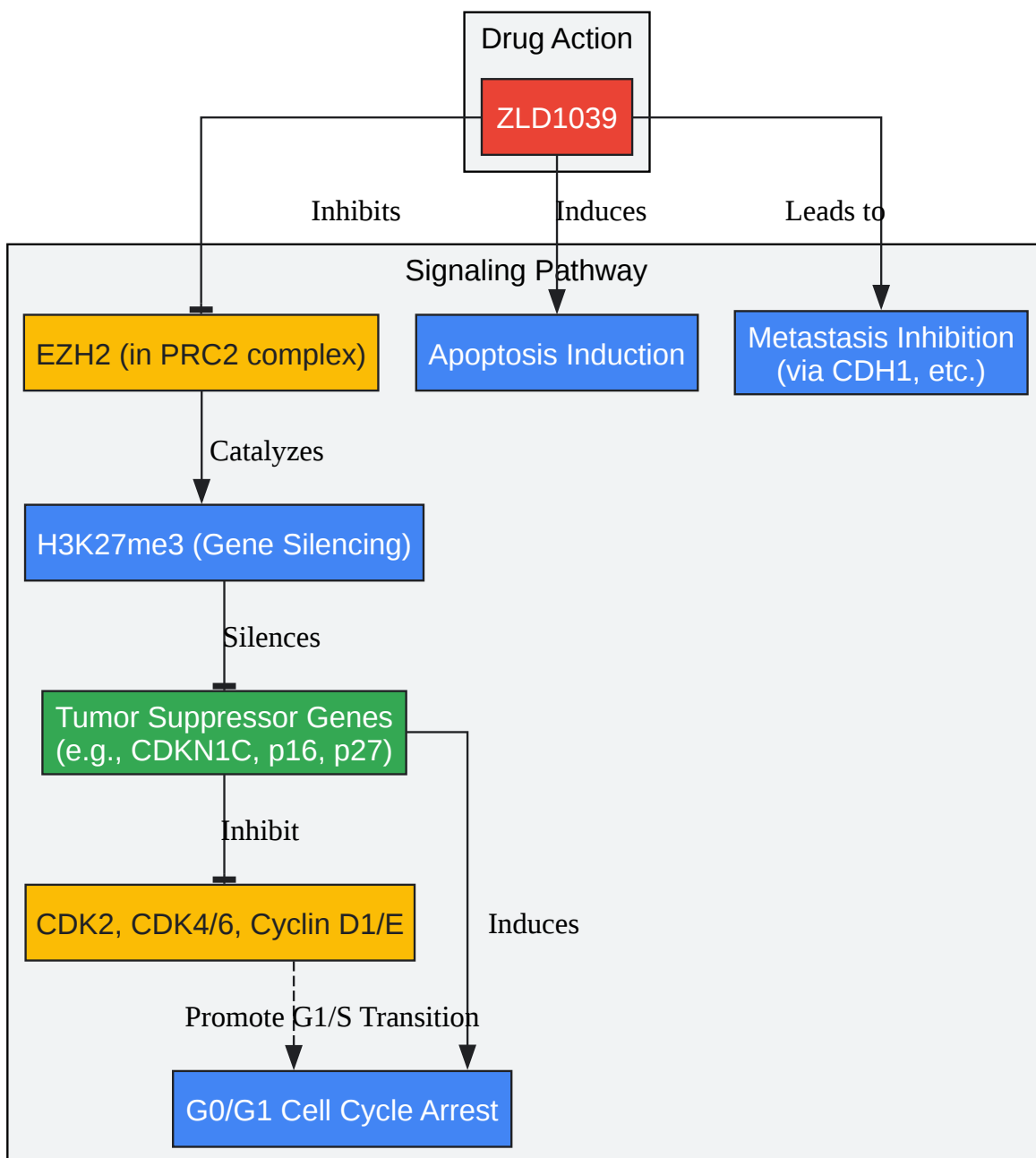
 Table 3: Pharmacokinetic and Toxicity Profile of **ZLD1039**

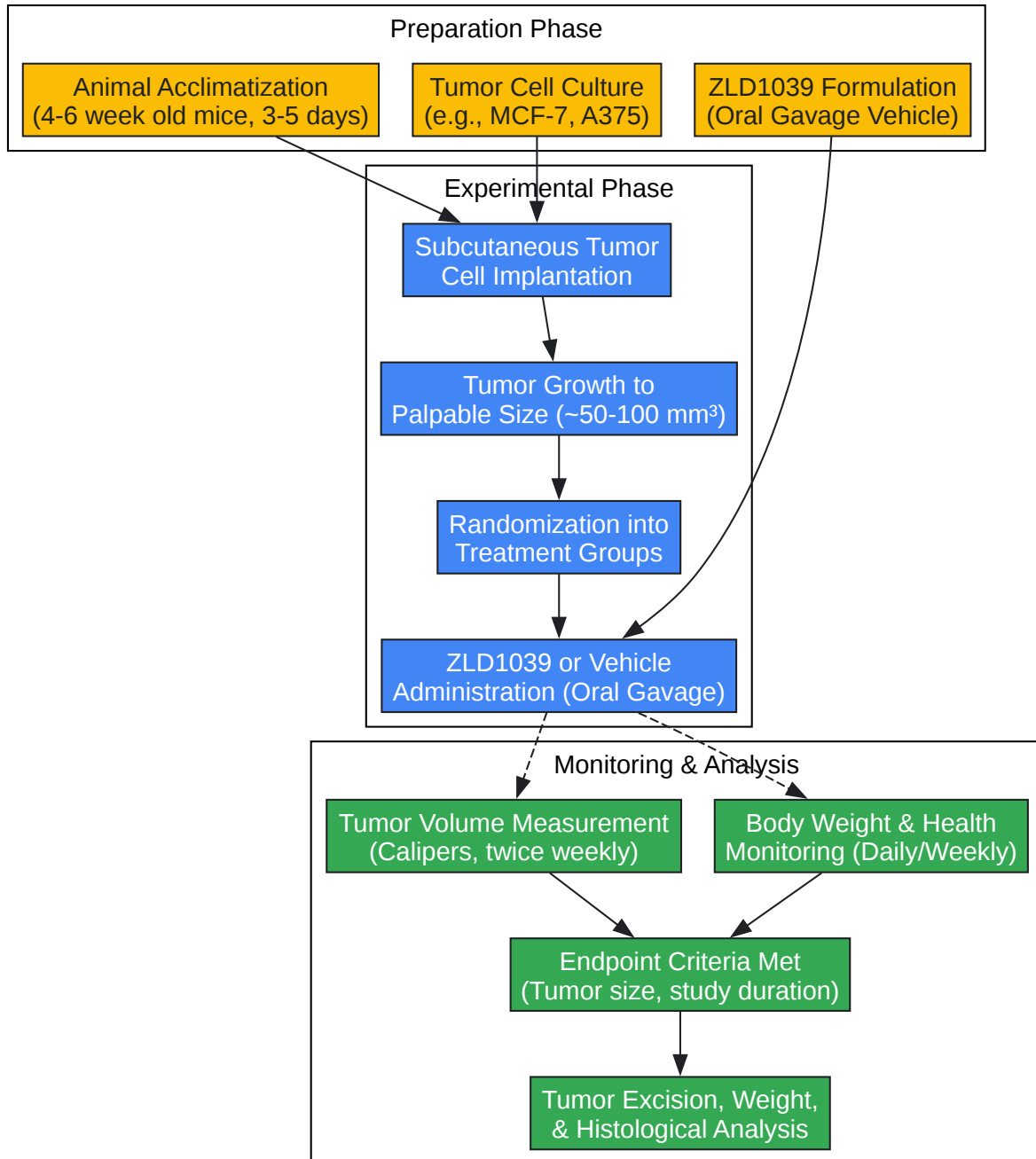
Parameter	Species	Value	Notes	Citation
Maximal Concentration	Rat	Achieved 15 minutes post-dosing	Rapid absorption following oral administration	[1]
Mean Residence Time	Rat	3.29 hours	[1]	
Elimination Half-life (t <sub>1/2</sub> )	Rat	4.36 hours	[1]	
Toxicity	Mouse	Well-tolerated with only slight effects on body weight	Sub-acute toxicity study confirmed low toxicity	[1]

## Signaling Pathways and Experimental Workflows

### ZLD1039 Mechanism of Action in Cancer Cells

**ZLD1039** primarily functions by inhibiting the catalytic activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). This leads to a cascade of downstream effects that collectively suppress tumor growth and progression.





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## References

- 1. Selective inhibition of EZH2 by ZLD1039 blocks H3K27 methylation and leads to potent anti-tumor activity in breast cancer - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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